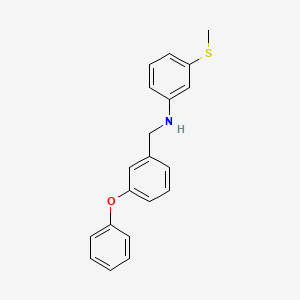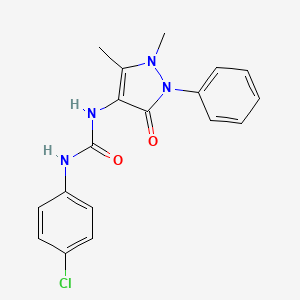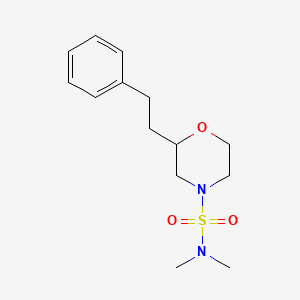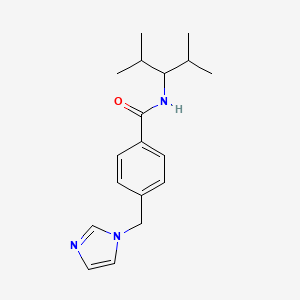
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide, also known as Etizolam, is a synthetic drug belonging to the thienodiazepine class. It is a psychoactive substance that is commonly used for its anxiolytic and sedative effects. Etizolam is a popular research chemical due to its unique properties and potential therapeutic applications.
作用机制
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, but 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a higher affinity for the GABA-A receptor than traditional benzodiazepines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide are well-documented. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant and muscle relaxant properties. 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a short half-life, which makes it useful for acute treatment of anxiety and insomnia.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available for purchase. It has also been extensively studied, and its properties are well-documented. However, there are also limitations to using 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide in lab experiments. Its psychoactive properties can make it difficult to control for variables, and its short half-life can make it challenging to study long-term effects.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. There is also potential for its use in the treatment of epilepsy and alcohol withdrawal syndrome. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide use and its potential for abuse.
合成方法
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-ethyl-2-phenylmalonamide with 4-chlorobenzyl chloride in the presence of a base. The resulting compound is then treated with pyrrolidine to form the final product, 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide. This synthesis method has been well-established and is commonly used to produce 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide for research purposes.
科学研究应用
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These properties make it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-2-14-6-3-4-7-17(14)21-19(23)22-13-5-8-18(22)15-9-11-16(20)12-10-15/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPAHHKPZURJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isobutyl-2-piperazinyl)ethanol](/img/structure/B6040385.png)
![N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6040397.png)
![3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040404.png)


![1-cyclopentyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040431.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)

![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6040477.png)